1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one
Overview
Description
1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one is an organic compound featuring a brominated thiophene ring attached to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The acylation step involves the reaction of the brominated thiophene with 4-methylpentan-3-one in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
5-Bromothiophene-2-carbaldehyde: Shares the brominated thiophene core but differs in the functional group attached to the thiophene ring.
4-Methylpentan-3-one: Lacks the brominated thiophene ring but shares the pentanone structure.
Uniqueness: 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one is unique due to its combination of a brominated thiophene ring and a pentanone chain, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-4-methylpentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c1-7(2)9(12)5-3-8-4-6-10(11)13-8/h4,6-7H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRHNVBBEKWIDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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